An In-depth Technical Guide to Methyl Stearate-d35 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl Stearate-d35 for Researchers and Drug Development Professionals
Introduction
Methyl stearate-d35 is the deuterated isotopic analog of methyl stearate. In this molecule, all 35 hydrogen atoms on the stearic acid backbone have been replaced with deuterium, a stable, heavy isotope of hydrogen. This isotopic substitution renders methyl stearate-d35 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analyses. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of endogenous methyl stearate during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, making it an ideal internal standard for the accurate quantification of fatty acids.[1][2] This technical guide provides a comprehensive overview of methyl stearate-d35, including its synthesis, applications, and detailed experimental protocols for its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of methyl stearate and its deuterated analog are presented in the table below.
| Property | Methyl Stearate | Methyl Stearate-d35 |
| Chemical Formula | C₁₉H₃₈O₂ | C₁₉H₃D₃₅O₂ |
| Molecular Weight | 298.50 g/mol | 333.72 g/mol |
| CAS Number | 112-61-8 | 29823-25-4 |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 37-39 °C | Not reported, expected to be similar to methyl stearate |
| Boiling Point | 355.5 °C at 760 mmHg | Not reported, expected to be similar to methyl stearate |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Insoluble in water; soluble in organic solvents. |
Synthesis of Methyl Stearate-d35
The most common method for synthesizing methyl stearate-d35 is through the Fischer-Speier esterification of stearic acid-d35 with methanol in the presence of an acid catalyst.[4][5] Stearic acid-d35 is commercially available from various chemical suppliers.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Stearic acid-d35
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other acid catalyst such as p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve stearic acid-d35 in an excess of anhydrous methanol (e.g., a 10 to 20-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the stearic acid-d35) to the solution while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield crude methyl stearate-d35.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Caption: Synthesis workflow for methyl stearate-d35.
Application as an Internal Standard in Quantitative Analysis
Methyl stearate-d35 is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), for the analysis of fatty acids. The addition of a known amount of the deuterated standard at an early stage of sample preparation allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response.
Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS
This protocol describes the analysis of total fatty acids in a biological sample (e.g., plasma, tissue homogenate, or cell lysate).
1. Sample Preparation and Lipid Extraction:
-
To a known amount of the biological sample, add a precise amount of methyl stearate-d35 internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously to ensure thorough mixing and lipid extraction.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the collected organic phase under a stream of nitrogen.
-
To the dried lipid extract, add a methylating agent. A common and effective reagent is 14% boron trifluoride in methanol (BF₃-methanol).
-
Seal the tube and heat at 100°C for 30-60 minutes to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids to their corresponding FAMEs.
-
Cool the reaction mixture to room temperature.
-
Add hexane and water to extract the FAMEs into the hexane layer.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the FAMEs of interest. A typical program might start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both the analyte FAMEs and methyl stearate-d35. For methyl stearate, characteristic ions include m/z 298 (molecular ion) and 267. For methyl stearate-d35, the corresponding ions would be shifted by 35 mass units (m/z 333 and 302).
-
Caption: Workflow for quantitative fatty acid analysis.
Data Presentation
The quantitative data obtained from the GC-MS analysis should be presented in a clear and organized manner. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards. The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve. The performance of the analytical method should be validated and presented, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Methyl Palmitate (C16:0) | Methyl Oleate (C18:1) | Methyl Linoleate (C18:2) |
| Linear Range (µg/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 90 - 110% |
| Precision (% RSD) | < 5% | < 6% | < 8% |
| LOD (µg/mL) | ~0.05 | ~0.05 | ~0.05 |
| LOQ (µg/mL) | ~0.1 | ~0.1 | ~0.1 |
This table presents typical performance data for a validated GC-MS method for fatty acid analysis using a deuterated internal standard and should be considered as a representative example.
Signaling Pathways Involving Stearic Acid
Stearic acid, the precursor to methyl stearate, is a saturated long-chain fatty acid that plays a crucial role in cellular metabolism. Upon entering a cell, stearic acid is activated to stearoyl-CoA, which can then enter various metabolic pathways. A primary fate of stearoyl-CoA is its breakdown through mitochondrial β-oxidation to generate acetyl-CoA, which subsequently enters the citric acid cycle for ATP production.
Caption: Simplified overview of the fatty acid β-oxidation pathway.
Conclusion
Methyl stearate-d35 is a critical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of fatty acids. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data by correcting for variations inherent in the analytical workflow. This technical guide provides the fundamental knowledge and detailed protocols necessary for the synthesis and application of methyl stearate-d35 in a research and development setting.
